molecular formula C34H34ClNO4 B5084654 2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5084654
M. Wt: 556.1 g/mol
InChI Key: OAKSUYZJRUMOEN-UHFFFAOYSA-N
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Description

2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-chlorophenyl group at position 7, a 2-methyl group at position 2, and a 2-(propan-2-yloxy)phenyl moiety at position 2. The 2-phenylethyl ester at position 3 distinguishes it from related compounds with smaller ester groups (e.g., ethyl or methyl). Polyhydroquinolines are known for diverse pharmacological activities, including calcium channel modulation, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

2-phenylethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34ClNO4/c1-21(2)40-30-12-8-7-11-27(30)32-31(34(38)39-18-17-23-9-5-4-6-10-23)22(3)36-28-19-25(20-29(37)33(28)32)24-13-15-26(35)16-14-24/h4-16,21,25,32,36H,17-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKSUYZJRUMOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC(C)C)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.

    Introduction of the phenylethyl group: This step involves the alkylation of the hexahydroquinoline core with a phenylethyl halide in the presence of a base.

    Substitution with chlorophenyl and isopropoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halides and nucleophiles.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic applications include the treatment of inflammatory diseases, infections, and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Ester Group Modifications

The 2-phenylethyl ester group in the target compound contrasts with smaller esters in analogs:

  • Methyl esters (e.g., Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, ): Methyl groups further minimize steric bulk, which could enhance solubility but limit tissue penetration .

Substituent Effects

  • 4-Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group at position 7 (target compound) introduces electron-withdrawing effects, which may stabilize the molecule against oxidative degradation compared to electron-donating methoxy groups (e.g., ) .
  • 2-(Propan-2-yloxy)phenyl vs.

Ring Saturation

  • Hexahydro vs. Tetrahydro: The hexahydroquinoline core in the target compound provides greater conformational flexibility compared to tetrahydroquinoline derivatives (e.g., ), which could influence receptor binding kinetics .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Compound Name Ester Group Key Substituents Ring Saturation Notable Activities/Properties
Target Compound 2-Phenylethyl 7-(4-ClPh), 4-[2-(iPrO)Ph] Hexahydro High lipophilicity (inferred)
Ethyl 4-(2-ClPh)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate () Ethyl 4-(2-ClPh), 2,7,7-trimethyl Hexahydro Low-dose pharmacological activity
Methyl 4-(4-MeOPh)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () Methyl 4-(4-MeOPh) Hexahydro Calcium modulation, antibacterial
Ethyl 4-(3-OHPh)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () Ethyl 4-(3-OHPh) Hexahydro Enhanced solubility (hydroxyl group)
Cyclohexyl 4-(4-OH-3-MeOPh)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () Cyclohexyl 4-(4-OH-3-MeOPh) Hexahydro High metabolic stability (inferred)

Key Observations:

Lipophilicity : The target compound’s 2-phenylethyl ester and isopropyloxy group likely confer higher logP values than methyl/ethyl analogs, suggesting improved blood-brain barrier penetration .

Synthetic Complexity : The isopropyloxy and 2-phenylethyl groups may complicate synthesis compared to simpler esters, as seen in ’s multi-step procedures for analogous compounds .

Research Tools and Methodologies

  • Crystallography : Programs like SHELXL () and OLEX2 () are critical for resolving structural details, such as bond angles and torsional strain, which influence stability and activity .
  • Chiral Separation : highlights techniques for isolating enantiomers (e.g., Chiralpak® OD columns), relevant if the target compound exhibits stereoisomerism .

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